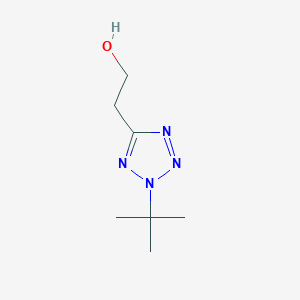2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
CAS No.: 1955541-16-8
Cat. No.: VC7315655
Molecular Formula: C7H14N4O
Molecular Weight: 170.216
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955541-16-8 |
|---|---|
| Molecular Formula | C7H14N4O |
| Molecular Weight | 170.216 |
| IUPAC Name | 2-(2-tert-butyltetrazol-5-yl)ethanol |
| Standard InChI | InChI=1S/C7H14N4O/c1-7(2,3)11-9-6(4-5-12)8-10-11/h12H,4-5H2,1-3H3 |
| Standard InChI Key | GFGCZJUFPQUVRV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1N=C(N=N1)CCO |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure consists of a 2H-1,2,3,4-tetrazole ring substituted at the 2-position with a tert-butyl group and at the 5-position with an ethanol side chain. The SMILES notation and InChI identifier provide unambiguous representations of its connectivity . The tert-butyl group introduces steric bulk, likely influencing the molecule’s conformational flexibility and intermolecular interactions.
Predicted Physicochemical Properties
Key physicochemical parameters, derived from computational models, include:
The relatively high boiling point suggests strong intermolecular hydrogen bonding via the hydroxyl group, while the elevated pKa indicates weak acidity consistent with aliphatic alcohols .
Collision Cross-Section (CCS) Profiles
Ion mobility spectrometry predictions for adducts reveal the following CCS values:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 171.12404 | 138.2 |
| [M+Na]+ | 193.10598 | 148.5 |
| [M+NH4]+ | 188.15058 | 143.8 |
These data, critical for mass spectrometry applications, highlight the compound’s gas-phase stability and potential utility in analytical workflows .
Synthetic Routes and Methodological Considerations
General Tetrazole Synthesis Strategies
While direct synthetic protocols for 2-(2-tert-butyl-2H-tetrazol-5-yl)ethanol are scarce, analogous tetrazole syntheses involve [2+3] cycloadditions between nitriles and azides. For example, the Royal Society of Chemistry’s methodology for related triazolopyridines employs refluxing nitriles with sodium azide in the presence of ammonium chloride, followed by purification via flash chromatography . Adapting such methods, the target compound could theoretically be synthesized by reacting tert-butyl cyanide with 2-azidoethanol under similar conditions.
Purification and Isolation
Post-synthetic purification typically involves silica gel chromatography using dichloromethane/methanol gradients, as demonstrated in the isolation of structurally related tetrazole derivatives . The compound’s hydroxyl group may necessitate careful control of solvent polarity to prevent excessive tailing or decomposition.
Stability and Reactivity
Tautomeric Equilibria
Tetrazoles exhibit annular tautomerism, with 1H- and 2H- tautomers interconverting in solution. The 2-tert-butyl substitution in this compound likely stabilizes the 2H-tautomer, as bulkier substituents preferentially occupy the 2-position to minimize steric strain .
Analytical Characterization
Spectroscopic Profiles
Mass Spectrometry: The dominant [M+H]+ ion at m/z 171.12404 corresponds to the protonated molecular ion, with fragmentation patterns expected to include loss of water () and tert-butyl group () .
NMR Spectroscopy: Predicted NMR signals include:
-
tert-butyl singlet at
-
Ethylene protons as a triplet () and quartet ()
-
Hydroxyl proton as a broad singlet ()
These assignments remain theoretical, underscoring the need for experimental validation.
Applications and Research Gaps
Unresolved Questions
Critical research gaps include:
-
Experimental validation of predicted physicochemical properties
-
Exploration of biological activity via in vitro assays
-
Investigation of coordination behavior with transition metals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume